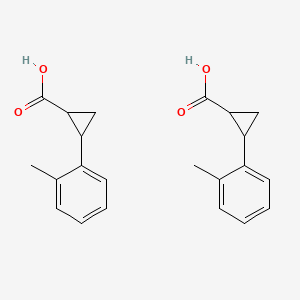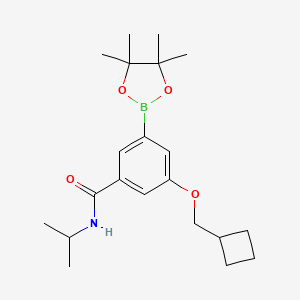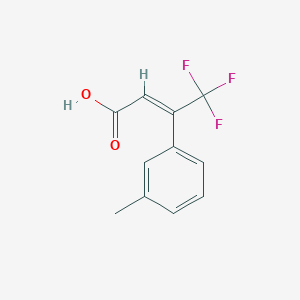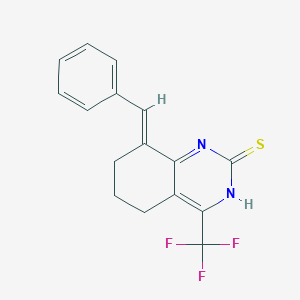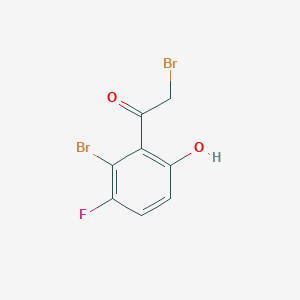
2'-Bromo-3'-fluoro-6'-hydroxyphenacyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide is a chemical compound with the molecular formula C8H6Br2FO2 It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide typically involves the bromination and fluorination of phenacyl bromide derivatives. One common method includes the following steps:
Bromination: Phenacyl bromide is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Industrial Production Methods
Industrial production of 2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and hydroxyl groups allows the compound to engage in various chemical interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2-Bromo-3’-fluoroacetophenone: Similar in structure but lacks the hydroxyl group.
2-Bromo-5’-fluoro-2’-hydroxyacetophenone: Similar but with different substitution patterns on the benzene ring.
Uniqueness
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl bromide is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C8H5Br2FO2 |
|---|---|
分子量 |
311.93 g/mol |
IUPAC名 |
2-bromo-1-(2-bromo-3-fluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(13)7-5(12)2-1-4(11)8(7)10/h1-2,12H,3H2 |
InChIキー |
QZZYKNQIEQGGMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1O)C(=O)CBr)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)





